1-(4-phenylpyridin-2-yl)ethan-1-one
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Overview
Description
1-(4-phenylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . This compound is characterized by a pyridine ring substituted with a phenyl group at the 4-position and an ethanone group at the 1-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-phenylpyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-phenylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-phenylpyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-phenylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-phenylpyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
4-phenylpyridine: Lacks the ethanone group, resulting in different chemical properties and reactivity.
1-(4-methylpyridin-2-yl)ethan-1-one: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52565-58-9 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(4-phenylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)13-9-12(7-8-14-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FUMHVLMTCDBADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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